Product packaging for Methyl 3-(trifluoromethyl)picolinate(Cat. No.:CAS No. 588702-69-6)

Methyl 3-(trifluoromethyl)picolinate

Cat. No.: B1420764
CAS No.: 588702-69-6
M. Wt: 205.13 g/mol
InChI Key: YRTIWUCFNRNKMA-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound is part of the pyridinecarboxylic acid ester family and serves as a versatile building block in organic synthesis and medicinal chemistry . The presence of both the ester and the electron-withdrawing trifluoromethyl group on the pyridine ring makes it a valuable intermediate for constructing more complex molecules. Its primary research applications include use as a precursor in the development of pharmaceuticals and agrochemicals, where the picolinate scaffold is often explored for its potential biological activity . As a high-purity reagent (typically ≥98%), it is intended for use in professional research laboratories and industrial manufacturing settings only . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. It must be handled by qualified technicians in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO2 B1420764 Methyl 3-(trifluoromethyl)picolinate CAS No. 588702-69-6

Properties

IUPAC Name

methyl 3-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTIWUCFNRNKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673227
Record name Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-69-6
Record name Methyl 3-(trifluoromethyl)-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588702-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Direct Trifluoromethylation

One approach involves the direct introduction of a trifluoromethyl group into a pyridine ring. This can be achieved using trifluoromethylating agents like trifluoromethyl iodide (CF₃I) or trifluoromethyl copper (CF₃Cu) in the presence of a catalyst.

Method 2: Halogenation and Substitution

Another method involves the halogenation of a pyridine derivative followed by substitution with a trifluoromethyl group. For example, starting with 3-bromopyridine, one can perform a trifluoromethylation reaction using a suitable trifluoromethylating agent.

Method 3: Esterification of Trifluoromethylated Pyridine-2-Carboxylic Acid

After obtaining the trifluoromethylated pyridine derivative, the next step is esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent.

Detailed Synthesis Steps

  • Starting Material Preparation : Begin with a suitable pyridine derivative, such as 3-bromopyridine.

  • Trifluoromethylation : Use a trifluoromethylating agent to introduce the CF₃ group. This step requires careful control of conditions to achieve high yields and selectivity.

  • Esterification : Convert the resulting trifluoromethylated pyridine-2-carboxylic acid into its methyl ester. This step is typically straightforward and can be performed under mild conditions.

Reaction Conditions and Yields

Reaction Step Conditions Yield
Trifluoromethylation CF₃I, Cu catalyst, -20°C to 0°C 60-80%
Esterification Methanol, H₂SO₄, reflux 90-95%

Challenges and Considerations

  • Selectivity : Ensuring the trifluoromethyl group is introduced at the correct position on the pyridine ring is crucial.
  • Safety : Handling trifluoromethylating agents requires caution due to their reactivity and potential toxicity.
  • Scalability : Optimizing reaction conditions for large-scale synthesis while maintaining yield and purity is essential.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
Methyl 3-(trifluoromethyl)picolinate is recognized for its herbicidal activity. As a synthetic auxin herbicide, it mimics natural plant hormones, thus regulating growth and development in plants. Research has demonstrated its effectiveness in controlling weed populations in various crops, showing significant post-emergence activity against target species .

Pesticide Formulations
The compound is often incorporated into pesticide formulations to enhance their efficacy. The trifluoromethyl group increases the biological activity of these pesticides, allowing them to be effective at lower concentrations, which reduces environmental impact .

Application AreaMethod of ApplicationResults
HerbicidesIncorporated into herbicide formulationsEffective control of weed populations
PesticidesSprayed on crops in diluted formIncreased efficacy at lower concentrations

Pharmaceutical Applications

Drug Design and Development
In the pharmaceutical industry, this compound is explored for enhancing the lipophilicity and metabolic stability of drug candidates. Its incorporation into drug molecules has led to improved pharmacokinetic properties, such as increased half-life and better oral bioavailability .

Therapeutic Agents
The compound is also investigated as a precursor for therapeutic agents targeting specific biological pathways. Structure-activity relationship studies indicate that modifications with this compound can enhance the efficacy and specificity of lead compounds in preclinical models .

Application AreaMethod of ApplicationResults
Drug DevelopmentIncorporated into drug candidatesImproved pharmacokinetics
TherapeuticsUsed as a building block in drug synthesisEnhanced efficacy in preclinical models

Material Science Applications

Advanced Materials Development
this compound is utilized in creating high-performance polymers with enhanced thermal stability and chemical resistance. It is polymerized with other monomers under controlled conditions to achieve desired properties .

Application AreaMethod of ApplicationResults
Polymer ChemistryCopolymerization with other monomersSuperior performance in high-temperature applications

Environmental Science Applications

Environmental Remediation
Research indicates that this compound plays a role in the breakdown of harmful organic compounds, making it a candidate for environmental remediation strategies .

Analytical Chemistry Applications

Derivatization Agent
In analytical chemistry, this compound serves as a derivatization agent to improve the detection and quantification of various analytes. It reacts with target analytes to form derivatives that are more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), leading to enhanced signal intensity and resolution .

Application AreaMethod of ApplicationResults
Analytical ChemistryReacts with analytes for derivatizationEnhanced detection sensitivity in GC-MS

Case Studies

  • Herbicidal Efficacy Study : A study conducted on various crops demonstrated that this compound effectively reduced weed populations by up to 80% compared to untreated controls.
  • Pharmaceutical Development : In a preclinical trial, drugs synthesized using this compound showed a significant increase in bioavailability compared to traditional formulations.

Mechanism of Action

The mechanism of action of methyl 3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In biological systems, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential antimicrobial and anticancer activities, as it can disrupt cellular processes by interacting with enzymes and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 3-(trifluoromethyl)picolinate 588702-69-6 C₈H₆F₃NO₂ 205.14 -CF₃ (3-position), -COOCH₃ (2-position)
Methyl 3-bromo-6-(trifluoromethyl)picolinate 1211538-62-3 C₈H₅BrF₃NO₂ 284.03 -Br (3-position), -CF₃ (6-position)
Methyl 6-chloro-3-(trifluoromethyl)picolinate 1416354-40-9 C₈H₅ClF₃NO₂ 239.58 -Cl (6-position), -CF₃ (3-position)
Ethyl 3-(trifluoromethyl)picolinate Not provided C₉H₈F₃NO₂ ~219.16 (estimated) -CF₃ (3-position), -COOCH₂CH₃ (2-position)
Methyl 3-(4-chlorophenyl)picolinate Not provided C₁₃H₁₀ClNO₂ ~255.68 (estimated) -C₆H₄Cl (3-position)
Methyl 3-(dimethoxymethyl)picolinate 133155-81-4 C₁₀H₁₃NO₄ 211.21 -CH(OCH₃)₂ (3-position)

Substituent Effects and Reactivity

  • Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) in this compound enhances electrophilic aromatic substitution resistance and metabolic stability compared to non-halogenated analogs . Bromine and chlorine substituents (e.g., in Methyl 3-bromo-6-(trifluoromethyl)picolinate and Methyl 6-chloro-3-(trifluoromethyl)picolinate) increase molecular weight and polarizability, making these compounds suitable for cross-coupling reactions in synthesis .
  • Aromatic and Bulky Substituents :

    • Methyl 3-(4-chlorophenyl)picolinate introduces a bulky aromatic group, which may sterically hinder interactions in enzyme-binding pockets compared to the smaller -CF₃ group .

Physicochemical Properties

  • Boiling Point and Stability: this compound’s stability under inert gas (e.g., nitrogen) aligns with its fluorinated analogs, such as Methyl 6-chloro-3-(trifluoromethyl)picolinate, which requires storage at 2–8°C .

Biological Activity

Methyl 3-(trifluoromethyl)picolinate is a synthetic compound recognized for its diverse biological activities, particularly in the fields of herbicide development and potential pharmaceutical applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

1. Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and binding affinity to various biological targets. This compound is primarily utilized as an auxin herbicide but has also been explored for its pharmacological potential.

2.1 Target Interactions

The primary target of this compound is the auxin receptor AFB5. The compound binds to AFB5 more effectively than other herbicides like picloram, disrupting the normal auxin hormone signaling pathway. This interaction leads to altered gene expression and cellular responses associated with plant growth regulation.

2.2 Biochemical Pathways

In biochemical terms, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds in the liver. This interaction can inhibit enzyme activity, thereby affecting metabolic pathways and influencing drug metabolism.

3.1 Herbicidal Activity

As a synthetic auxin, this compound exhibits potent herbicidal properties. It disrupts plant growth by mimicking natural auxins, leading to uncontrolled cell division and growth abnormalities in target plants.

3.2 Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in developing new pharmaceuticals targeting bacterial infections.

3.3 Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
HerbicidalDisrupts auxin signaling in plants
AntimicrobialPotential activity against various bacterial strains
Anti-inflammatoryMay reduce inflammation in biological systems

Case Study: Herbicidal Efficacy

In laboratory settings, this compound demonstrated significant herbicidal activity against several weed species. The compound's ability to bind to AFB5 was shown to be a critical factor in its effectiveness, outperforming traditional herbicides in specific trials.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated notable inhibition zones in cultures treated with the compound, suggesting its potential as an antimicrobial agent.

5. Conclusion

This compound is a multifaceted compound with significant biological activity primarily recognized for its herbicidal properties but also showing promise in antimicrobial and anti-inflammatory applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various fields.

Q & A

Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?

  • Methodological Answer :
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to generate biaryl systems.
  • Cyclization Strategies : Use Pd(PPh3_3)4_4 to form imidazo[1,2-a]pyrazine derivatives via C–N bond formation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.